molecular formula C5H12ClNO2 B2762891 Ethyl 2-methoxyacetimidate hydrochloride CAS No. 42945-65-3

Ethyl 2-methoxyacetimidate hydrochloride

Cat. No. B2762891
CAS RN: 42945-65-3
M. Wt: 153.61
InChI Key: XQVVLJSNTJWBMG-UHFFFAOYSA-N
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Description

Ethyl 2-methoxyacetimidate hydrochloride is a chemical compound with the formula C5H12ClNO2 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of ammonia with ethanol at temperatures between -15 to -20℃ . The mixture is stirred at room temperature overnight, then recooled to -15℃. A small amount of solid is removed by filtration, and the filtrate is evaporated to dryness. The residue crystallizes on standing to give the title compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H12ClNO2. The InChI code for this compound is InChI=1S/C5H11NO2.ClH.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis reactions. As mentioned earlier, it involves the reaction of ammonia with ethanol at low temperatures .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 153.61 . The compound is stored at a temperature of 0-5 degrees Celsius .

Scientific Research Applications

Chiral Acetate Equivalents in Aldol-type Condensations

Ethyl N-methoxyacetimidate is utilized in the synthesis of chiral acetate equivalents, demonstrating its crucial role in organic synthesis. For instance, it was metallated with lithium amides and reacted with (-)-(S)-menthyl p-toluenesulfinate to produce (R)-(4-methylphenylsulfinyl)-ethyl-N-methoxy acetimidate. This compound proved effective in aldol-type condensations with various aldehydes, leading to optically active β-hydroxyesters with significant enantiomeric excess (e.e.), showcasing its utility in creating stereochemically complex molecules (Bernardi et al., 1984).

Synthesis of Pyrazines

Ethyl ethoxycarbonylacetimidate hydrochloride, closely related to ethyl 2-methoxyacetimidate hydrochloride, is used in synthesizing pyrazines, indicating its significance in heterocyclic chemistry. It undergoes conversion to ethyl 2-amidino-2-nitrosoacetate or 2-amidino-2-phenylazo-acetate, further reduced and cyclized to yield ethyl 3-aminopyrazine-2-carboxylates. Such transformations underline the versatility of this compound derivatives in synthesizing complex organic compounds with potential biological activities (Keir et al., 1978).

Anthelmintic Applications

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel), a derivative of this compound, exhibits significant anthelmintic activity. This compound has shown efficacy against nematodes, filariae, and cestodes in rodents and is particularly effective against hookworms and large roundworms in dogs, highlighting its potential in developing new veterinary medicines (Wollweber et al., 1979).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl acetimidate hydrochloride, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

The role of Ethyl 2-methoxyacetimidate hydrochloride in biochemical reactions is not well-documented in the literature. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known to have a melting point of 112-114°C and is stable under inert atmosphere and room temperature conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that the compound has been used in various biochemical applications, suggesting that it may have observable effects at certain dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. Given its solubility in water, it is likely to be transported and distributed within cells and tissues via aqueous channels .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its biochemical properties, it may be localized to specific compartments or organelles within the cell .

properties

IUPAC Name

ethyl 2-methoxyethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4-7-2;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVVLJSNTJWBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)COC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42945-65-3
Record name ethyl 2-methoxyethanecarboximidate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Hydrochloric acid gas is bubbled through a solution of methoxyacetonitrile (26 g, 0.37 mol) in EtOH (22 mL) and diethyl ether (118 mL), which is chilled to −10° C. for twenty minutes. The reaction vessel is capped and stirred for 17 hours at ambient temperature. The mixture is cooled to −10° C. The solid that forms is collected by filtration, washed with diethyl ether and air dried to afford 2-methoxy-acetimidic acid ethyl ester hydrochloride (49.3 g, 87%) as a solid.
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22 mL
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118 mL
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Synthesis routes and methods II

Procedure details

2-Methoxyacetonitrile (1.0 g, 14.1 mmol) was dissolved in anhydrous ethanol (28.1 mL) under an atmosphere of Ar. The solution was cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 6 h. The solvent was removed in vacuo to afford ethyl 2-methoxyacetimidate hydrochloride (1.0 g, 44.0%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 4.42 (q, J=7.0 Hz, 2H), 4.31 (s, 2H), 3.36 (s, 3H), 1.32 (t, J=7.0 Hz, 3H).
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1 g
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28.1 mL
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